molecular formula C14H22O B8002641 1-(4-iso-Butylphenyl)-2-butanol

1-(4-iso-Butylphenyl)-2-butanol

Cat. No.: B8002641
M. Wt: 206.32 g/mol
InChI Key: FWUWIBSJZYPMJW-UHFFFAOYSA-N
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Description

1-(4-iso-Butylphenyl)-2-butanol is an organic compound with a molecular formula of C12H18O It is a secondary alcohol derived from butanol and isobutylphenyl

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-iso-Butylphenyl)-2-butanol can be synthesized through the hydrogenation of 1-(4-iso-Butylphenyl)ethanone in the presence of a catalyst composition comprising copper and other metals . The reaction typically involves the following steps:

    Hydrogenation: 1-(4-iso-Butylphenyl)ethanone is reacted with hydrogen gas in the presence of a copper-based catalyst.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-iso-Butylphenyl)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form hydrocarbons or other alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products:

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields hydrocarbons or other alcohols.

    Substitution: Forms halides, amines, or other substituted derivatives.

Scientific Research Applications

1-(4-iso-Butylphenyl)-2-butanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-iso-Butylphenyl)-2-butanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(4-iso-Butylphenyl)-2-butanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its secondary alcohol group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-[4-(2-methylpropyl)phenyl]butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-4-14(15)10-13-7-5-12(6-8-13)9-11(2)3/h5-8,11,14-15H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUWIBSJZYPMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)CC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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